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molecular formula C10H8O3 B7943635 2-Propenoic acid, 3-(4-formylphenyl)-

2-Propenoic acid, 3-(4-formylphenyl)-

Cat. No. B7943635
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038289

Procedure details

A solution of 37.0 g of 4-formylcinnamic acid in 22 ml of trimethyl orthoformate and 600 ml of methanol was heated under reflux for 17 hrs. with stirring. At the end of this time, 100 ml of methanol was added and the reaction mixture was heated under reflux for an additional 5 hrs. and then allowed to cool to room temperature. The precipitate was collected, washed with methanol and dried at 75°-80° overnight to give 7.36 g of 4-carboxycinnamic acid.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)=[O:2].C(OC)(OC)[O:15]C>CO>[C:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)([OH:15])=[O:2]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
22 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 75°-80° overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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